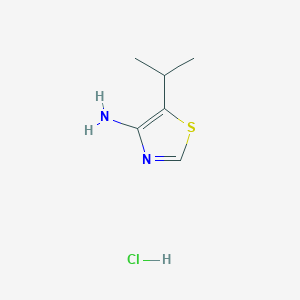

5-(Propan-2-yl)-1,3-thiazol-4-amine hydrochloride

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for thiazole derivatives. The official name this compound reflects the substitution pattern on the five-membered heterocyclic ring system. The molecular formula C₆H₁₁ClN₂S indicates the presence of six carbon atoms, eleven hydrogen atoms, one chlorine atom, two nitrogen atoms, and one sulfur atom, resulting in a molecular weight of 178.69 grams per mole.

The compound registry number assigned by the Chemical Abstracts Service is 1803608-55-0, which serves as a unique identifier in chemical databases worldwide. The MDL number MFCD28714626 provides additional cataloging information for research and commercial purposes. The canonical Simplified Molecular-Input Line-Entry System representation is recorded as CC(C)C1=C(N=CS1)N.Cl, which describes the connectivity and arrangement of atoms within the molecular structure.

Table 1: Fundamental Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₁ClN₂S |

| Molecular Weight | 178.69 g/mol |

| Chemical Abstracts Service Number | 1803608-55-0 |

| MDL Number | MFCD28714626 |

| PubChem Compound Identifier | 119031578 |

| Physical Appearance | Powder |

The International Chemical Identifier representation InChI=1S/C6H10N2S.ClH/c1-4(2)5-6(7)8-3-9-5;/h3-4H,7H2,1-2H3;1H provides a standardized method for describing the chemical structure in a machine-readable format. The corresponding InChI Key JQMKIEXXGPGYHK-UHFFFAOYSA-N serves as a compressed version for database searches and chemical informatics applications.

Structural Elucidation Through X-ray Crystallography and DFT Calculations

The structural characterization of this compound benefits from advanced computational and experimental techniques. Density Functional Theory calculations have been employed to investigate the geometric parameters and electronic properties of related thiazole derivatives. These quantum chemical calculations provide insights into bond lengths, bond angles, and conformational preferences that are essential for understanding the three-dimensional structure of the molecule.

The thiazole ring system exhibits characteristic geometric features common to five-membered heterocycles containing both nitrogen and sulfur atoms. The carbon-sulfur bond distances in thiazole derivatives typically range from 1.70 to 1.82 Ångströms, which is shorter than the sum of Pauling covalent radii, indicating partial double bond character. The sulfur-nitrogen distance in the ring system shows similar deviations from single bond values, suggesting electron delocalization within the heterocyclic framework.

Table 2: Characteristic Bond Parameters in Thiazole Systems

| Bond Type | Typical Distance (Å) | Theoretical Single Bond (Å) |

|---|---|---|

| Carbon-Sulfur | 1.70-1.82 | 1.82 |

| Sulfur-Nitrogen | 1.60-1.65 | 1.76 |

| Carbon-Nitrogen | 1.30-1.35 | 1.47 |

| Carbon-Carbon | 1.35-1.40 | 1.54 |

Crystallographic studies of related thiazole compounds reveal monoclinic crystal systems with space group assignments that reflect the molecular packing arrangements. The unit cell parameters for similar structures show dimensions typically ranging from 5 to 26 Ångströms across different crystallographic axes, with beta angles deviating from 90 degrees due to the monoclinic symmetry.

The propan-2-yl substituent at position 5 introduces conformational flexibility that can be analyzed through computational methods. Density Functional Theory calculations using basis sets such as B3LYP/6-31G and B3LYP/6-311G provide optimized geometries and vibrational frequencies for structural validation. These calculations help predict the most stable conformations and understand the influence of the isopropyl group on the overall molecular geometry.

Spectroscopic Characterization (NMR, IR, Raman, Mass Spectrometry)

The spectroscopic characterization of this compound employs multiple analytical techniques to confirm structural identity and purity. Fourier Transform Infrared spectroscopy provides detailed information about functional group vibrations and molecular interactions within the crystalline structure.

The infrared spectrum of thiazole derivatives typically exhibits characteristic absorption bands in several key regions. The amine group stretching vibrations appear in the range of 3300-3500 wavenumbers, while aromatic carbon-hydrogen stretching occurs between 3000-3100 wavenumbers. The thiazole ring system produces distinctive fingerprint absorptions that can be used for identification purposes.

Table 3: Characteristic Infrared Absorption Frequencies

| Functional Group | Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| N-H Stretching | 3300-3500 | Primary amine |

| Aromatic C-H | 3000-3100 | Thiazole ring |

| Aliphatic C-H | 2800-3000 | Isopropyl group |

| C=N Stretching | 1600-1650 | Thiazole ring |

| C-S Stretching | 600-800 | Thiazole ring |

Fourier Transform Raman spectroscopy complements infrared analysis by providing information about symmetric vibrations and molecular polarizability changes. The carbon-sulfur stretching vibrations in thiazole systems typically appear as weak bands in the 720-878 wavenumber region. The calculated vibrational frequencies using Density Functional Theory methods show good agreement with experimental observations when appropriate scaling factors are applied.

Nuclear Magnetic Resonance spectroscopy offers detailed insights into the molecular connectivity and environment of individual atoms. Proton Nuclear Magnetic Resonance spectra of thiazole derivatives show characteristic chemical shifts for the heterocyclic protons, typically appearing downfield due to the electron-withdrawing nature of the nitrogen and sulfur atoms. The isopropyl substituent produces distinctive splitting patterns that confirm the substitution position and stereochemical arrangement.

Mass spectrometry provides definitive molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak at mass-to-charge ratio 178 corresponds to the protonated molecular ion, while characteristic fragment ions result from loss of the hydrochloride group and subsequent rearrangements within the thiazole framework.

Propriétés

IUPAC Name |

5-propan-2-yl-1,3-thiazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S.ClH/c1-4(2)5-6(7)8-3-9-5;/h3-4H,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQMKIEXXGPGYHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=CS1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803608-55-0 | |

| Record name | 5-(propan-2-yl)-1,3-thiazol-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Propan-2-yl)-1,3-thiazol-4-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromoacetone with thiourea under basic conditions to form the thiazole ring. The resulting intermediate is then subjected to reductive amination with isopropylamine to introduce the isopropyl group at the 5-position. The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent reaction conditions are crucial to minimize impurities and by-products.

Analyse Des Réactions Chimiques

Types of Reactions

5-(Propan-2-yl)-1,3-thiazol-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the thiazole ring or the amine group.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced thiazole derivatives.

Substitution: N-alkyl or N-acyl derivatives.

Applications De Recherche Scientifique

Chemistry

In synthetic chemistry, 5-(Propan-2-yl)-1,3-thiazol-4-amine hydrochloride serves as a building block for creating more complex molecules. Its ability to participate in various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile reagent.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | Sulfoxides |

| Reduction | Lithium aluminum hydride | Reduced thiazole derivatives |

| Substitution | Alkyl halides | N-alkyl derivatives |

The compound has been studied for its potential antimicrobial and anticancer properties. Research indicates significant activity against various bacterial strains and cancer cell lines.

Antimicrobial Activity Case Study:

A study evaluated the antibacterial efficacy of thiazole derivatives, including this compound:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|---|

| This compound | S. aureus | 3.9 |

| This compound | E. coli | >100 |

This highlights its potential as a lead compound for developing new antimicrobial agents.

Medical Applications

Research into the therapeutic potential of this compound is ongoing. Its mechanism of action may involve inhibiting specific enzymes or receptors relevant to disease pathways. For instance, studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis in cancer cells.

Industry Applications

In industrial settings, this compound is utilized in:

- The development of new materials.

- Catalysis in various chemical reactions.

The unique properties of this compound enable it to function effectively as a catalyst or precursor in synthesizing novel compounds.

Mécanisme D'action

The mechanism of action of 5-(Propan-2-yl)-1,3-thiazol-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and related heterocycles, highlighting differences in substituents, synthesis, and applications:

Key Comparative Analysis

- Thiazole vs. Thiadiazole Derivatives: Thiadiazoles (e.g., ) exhibit a sulfur and two nitrogen atoms in their ring, enhancing hydrogen-bonding capacity and rigidity compared to thiazoles. This structural difference may improve binding affinity in biological targets but reduce metabolic stability .

- Cyclopropyl (C5): Smaller and more strained, possibly enhancing metabolic resistance due to reduced enzymatic recognition . Oxazole Analogs: Replacement of sulfur with oxygen reduces electron density and polarizability, altering reactivity and solubility profiles .

- Physicochemical Properties: The hydrochloride salt of the target compound improves water solubility, critical for formulation. Lipophilicity trends: Isopropyl > cyclopropyl > methyl-propyl (), influencing partitioning behavior in biological systems.

Biological Relevance :

- Thiadiazole derivatives () demonstrate analgesic activity, suggesting that thiazole analogs with optimized substituents could target similar pathways (e.g., COX inhibition). However, the absence of specific bioactivity data for the target compound limits direct pharmacological comparisons .

Activité Biologique

Overview

5-(Propan-2-yl)-1,3-thiazol-4-amine hydrochloride is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features an isopropyl group at the 5-position and an amine group at the 4-position of the thiazole ring, which contribute to its unique chemical properties and biological interactions.

The compound can be synthesized through various methods, typically involving the cyclization of thiourea derivatives with appropriate halogenated compounds. The hydrochloride form enhances its solubility, making it suitable for biological assays.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study, derivatives of thiazole were evaluated for their antibacterial activity against various bacterial strains. The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with a notable minimum inhibitory concentration (MIC) of 3.9 μg/mL for certain derivatives .

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 5a | S. aureus | 3.9 |

| 5a | E. coli | >100 |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. For instance, it has shown promising results in inhibiting cell proliferation in cancer cell lines such as MCF-7 and HepG2. The IC50 values reported for related thiazole derivatives suggest that structural modifications can significantly enhance their cytotoxic effects .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 4e | MCF-7 | 10.10 |

| 4i | HepG2 | 2.32 |

Inhibition of Enzymatic Activity

This compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression. For example, it has been identified as a selective inhibitor of the enzyme 11β-HSD1, which plays a role in cortisol metabolism and is linked to cancer progression .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It may inhibit enzyme activity by binding to active sites or altering protein conformation, thereby affecting cellular pathways associated with growth and survival.

Case Studies

- Anticancer Properties : A study evaluated a series of thiazole derivatives for their ability to inhibit CDK9, an essential kinase in cancer cell proliferation. One derivative showed nanomolar potency and selectivity against CDK9 compared to CDK2, leading to apoptosis in cancer cells .

- Antimicrobial Efficacy : Another investigation focused on the compound's effectiveness against multi-drug resistant strains of bacteria. Results indicated that certain thiazole derivatives could reduce bacterial viability significantly, suggesting potential therapeutic applications in treating resistant infections .

Q & A

Q. How to integrate machine learning for predictive modeling of this compound’s bioactivity?

- Tools :

- Cheminformatics Platforms : Use RDKit or KNIME to generate molecular descriptors (e.g., logP, topological polar surface area) .

- QSAR Models : Train on cytotoxicity datasets (IC50 values) to predict activity against novel targets .

- Validation : External test sets (e.g., NCI-60 panel) validate model accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.